3,5-ジクロロイソニコチノニトリル

概要

説明

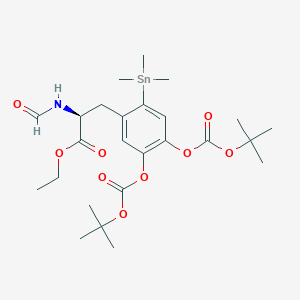

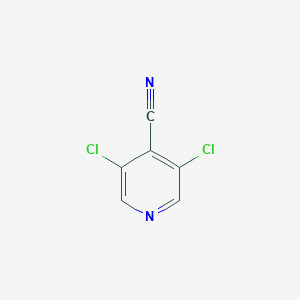

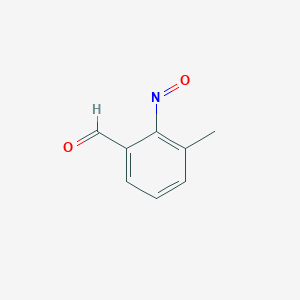

3,5-Dichloro-4-pyridinecarbonitrile is a chemical compound that is part of the pyridinecarbonitrile family. It is characterized by the presence of a pyridine ring, which is a heterocyclic aromatic organic compound with the chemical formula C5H5N. The pyridine ring in this compound is substituted with two chlorine atoms and a nitrile group, which contribute to its reactivity and potential applications in various chemical syntheses and biological activities.

Synthesis Analysis

The synthesis of pyridinecarbonitriles can be complex, involving multiple steps and components. For instance, a multi-component synthesis approach has been used to create libraries of pyridine-3,5-dicarbonitriles, which includes 3,5-dichloro-4-pyridinecarbonitrile derivatives. This approach has been optimized using microwave-assisted synthesis, which provides a rapid and efficient method for generating compound libraries with improved yields . Additionally, the synthesis of related compounds, such as 5-C substituted 2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitriles, involves multicomponent reactions with good yields, indicating the versatility of pyridinecarbonitriles in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of pyridinecarbonitriles is characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, the crystal structure of a related compound, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, has been determined using this technique . Such structural analyses are crucial for understanding the reactivity and potential interactions of these compounds with biological targets.

Chemical Reactions Analysis

Pyridinecarbonitriles undergo various chemical reactions, which can be influenced by the presence of substituents on the pyridine ring. For instance, 4,6-dichloro-3-pyridinecarbonitrile can react with different nucleophiles to yield a range of substituted 3-pyridinecarbonitriles . The reactivity of these compounds can be further explored through mechanistic studies, as demonstrated by the investigation of the reaction mechanism of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinecarbonitriles are influenced by their molecular structure. For example, the inherent merocyanine system of certain indeno[2,1-c]pyridine-4-carbonitriles results in a broad absorption band in UV/VIS spectra, and their dehydrogenated forms exhibit blue-green fluorescence . These properties are significant for applications in materials science and as fluorescent probes. Additionally, the keto-enol equilibrium observed in DMSO solutions of chromeno[2,3-b]pyridine-3-carbonitriles indicates the dynamic nature of these compounds .

科学的研究の応用

爆発物研究

この化合物の構造は、エネルギッシュな材料の研究で使用されるものと類似しています。 爆発物そのものではありませんが、ジクロロピリジン構造は、高エネルギーで低感度な新しい融解鋳造爆薬を設計する際の構成要素となり、より安全で効率的な爆薬材料に貢献します .

蛍光研究

3,5-ジクロロイソニコチノニトリルのピリジン環系は、蛍光プローブを開発するための優れた足場です。 さまざまな官能基を付加することで、研究者は特定の条件下で光を放出する化合物を生成することができ、これはバイオイメージングや分子診断に役立ちます .

計算化学

最後に、3,5-ジクロロイソニコチノニトリルは、計算化学で、新しい化合物の相互作用をモデル化し、特性を予測するために使用されます。 シミュレーションプログラムは、その構造を利用して、分子動力学を理解し、必要な物理的および化学的特性を持つ化合物を設計します .

Safety and Hazards

特性

IUPAC Name |

3,5-dichloropyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHBRCUFWMUBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456526 | |

| Record name | 3,5-Dichloro-4-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

153463-65-1 | |

| Record name | 3,5-Dichloro-4-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloropyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 3,5-Dichloro-4-pyridinecarbonitrile considered a valuable reagent in organic synthesis?

A1: 3,5-Dichloro-4-pyridinecarbonitrile serves as a multisite substrate for carbon nucleophiles. [, ] This means it can react with various carbon-based molecules at multiple positions, making it a versatile building block for constructing more complex molecules. This versatility is particularly useful in synthesizing biologically active compounds and their analogs. []

Q2: Can you provide an example of how 3,5-Dichloro-4-pyridinecarbonitrile has been utilized in the development of pharmaceutical compounds?

A2: Researchers have successfully employed 3,5-Dichloro-4-pyridinecarbonitrile as a key reagent in the synthesis of inhibitors targeting copper-containing amine oxidases. [] These enzymes play crucial roles in various biological processes, and their dysregulation has been linked to several diseases. The ability to modify 3,5-Dichloro-4-pyridinecarbonitrile allows for the fine-tuning of the inhibitor's properties, potentially leading to more effective therapeutics.

Q3: Where can I find more information about the reactivity of 3,5-Dichloro-4-pyridinecarbonitrile with carbon nucleophiles?

A3: The paper titled "3,5-Dichloro-4-pyridinecarbonitrile: A Multisite Substrate for Carbon Nucleophiles" delves deeper into this topic. [, ] It explores the specific reaction pathways and the factors influencing the regioselectivity of these reactions, offering valuable insights for researchers interested in leveraging this compound's reactivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid](/img/structure/B128827.png)